N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
Description
Systematic Nomenclature and Synonyms
The compound is systematically named N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride according to IUPAC rules. Its structure features a 5-chloroisoquinoline core linked to a sulfonamide group substituted with a 2-aminoethyl moiety, with two hydrochloride counterions.
Synonyms include:
- CKI-7 dihydrochloride
- N-(2-Aminoethyl)-5-chloro-8-isoquinolinesulfonamide dihydrochloride
- 1177141-67-1 (CAS Registry Number)
- MFCD00897689 (MDL Number)
Additional aliases from vendor catalogs and chemical databases include GLXC-06381, HY-W011109, and SCHEMBL3974953.
Molecular Formula and Weight Analysis
The molecular formula is C₁₁H₁₄Cl₃N₃O₂S , with a molecular weight of 358.67 g/mol . This accounts for the base compound (C₁₁H₁₂ClN₃O₂S, MW 285.75 g/mol) and two hydrochloric acid molecules (72.92 g/mol).
Table 1: Molecular Composition
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Base Compound | C₁₁H₁₂ClN₃O₂S | 285.75 |
| Dihydrochloride | 2HCl | 72.92 |
| Total | C₁₁H₁₄Cl₃N₃O₂S | 358.67 |
The chlorine atoms are distributed as follows: one on the isoquinoline ring and two from the hydrochloride counterions.
Crystallographic Data and 3D Conformational Studies
Crystallographic studies reveal key structural insights:
- Casein Kinase 1 (CK1) Complex : The compound binds CK1 in a binary complex (PDB: 2CSN ), with the isoquinoline ring occupying the ATP-binding pocket. The crystal system is monoclinic (space group C2 ), with unit cell parameters a = 98.7 Å, b = 72.4 Å, c = 78.3 Å, α = 90°, β = 104.5°, γ = 90°.
- Aminoglycoside Kinase Complexes : In APH(3′)-IIIa (PDB: 3Q2J ) and APH(9)-Ia (PDB: 3Q2M ), the compound adopts a planar conformation, with the sulfonamide group forming hydrogen bonds to conserved residues (e.g., Tyr42 in APH(3′)-IIIa).
Table 2: Crystallographic Parameters
| PDB Entry | Enzyme | Space Group | Unit Cell Dimensions (Å) | Resolution (Å) |
|---|---|---|---|---|
| 2CSN | Casein Kinase 1 | C2 | 98.7 × 72.4 × 78.3 | 2.3 |
| 3Q2J | APH(3′)-IIIa | P212121 | 67.8 × 79.2 × 101.5 | 2.15 |
| 3Q2M | APH(9)-Ia | P3121 | 77.3 × 77.3 × 132.6 | 2.9 |
The 3D conformation is stabilized by π-π stacking between the isoquinoline ring and aromatic residues (e.g., Phe50 in APH(9)-Ia) and hydrogen bonding between the sulfonamide group and backbone amides.
Spectroscopic Profiling (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (D₂O): Peaks at δ 8.58 (d, 1H, H-1), 8.32 (d, 1H, H-4), 7.92 (m, 2H, H-6/H-7), and 3.41 (t, 2H, -CH₂NH₂).
- ¹³C NMR : Signals at δ 152.1 (C-5), 142.3 (C-8), and 45.2 (-CH₂NH₂).
Infrared (IR) Spectroscopy :
- Strong absorption at 1185 cm⁻¹ (S=O stretch) and 750 cm⁻¹ (C-Cl stretch).
- N-H stretches observed at 3300–3200 cm⁻¹ .
Mass Spectrometry :
- ESI-MS : Major ion at m/z 285.03 [M-2HCl+H]⁺, consistent with the base compound’s molecular weight.
- Fragmentation peaks at m/z 214.1 (loss of C₂H₅N) and 167.0 (isoquinoline ring).
Table 3: Key Spectral Assignments
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 8.58 (d), δ 3.41 (t) | Isoquinoline H; -CH₂NH₂ |
| IR | 1185 cm⁻¹, 750 cm⁻¹ | S=O stretch; C-Cl stretch |
| ESI-MS | m/z 285.03 [M-2HCl+H]⁺ | Molecular ion |
These data confirm the compound’s structural integrity and functional group composition.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S.2ClH/c12-10-1-2-11(18(16,17)15-6-4-13)9-7-14-5-3-8(9)10;;/h1-3,5,7,15H,4,6,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAVTXYOCISSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1S(=O)(=O)NCCN)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177141-67-1 | |
| Record name | 1177141-67-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Pathways
Sulfonamide Formation
The introduction of the sulfonamide group at position 8 involves two primary steps:
- Sulfonation : 5-Chloroisoquinoline undergoes sulfonation at position 8 using concentrated sulfuric acid or chlorosulfonic acid. This step generates the sulfonic acid derivative, which is subsequently converted to the sulfonyl chloride using thionyl chloride (SOCl₂).
- Coupling with 2-Aminoethylamine : The sulfonyl chloride reacts with 2-aminoethylamine in the presence of a coupling agent. Patent WO1993005014A1 describes the use of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation while minimizing racemization. The reaction is conducted in anhydrous dimethylformamide (DMF) at 0–30°C for 1–5 hours, yielding the free base of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide.
Table 1: Reaction Conditions for Sulfonamide Coupling
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 0–30°C | |
| Reaction Time | 1–5 hours | |
| Coupling Agent | DCC/HOBt | |
| Solvent | Anhydrous DMF | |
| Yield (Theoretical) | 60–75% |
Dihydrochloride Salt Preparation
To enhance solubility and stability, the free base is converted to its dihydrochloride salt. This is achieved by treating the compound with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. The reaction mixture is stirred at room temperature, followed by evaporation and recrystallization to obtain the pure dihydrochloride form.
Reaction Optimization
Solvent and Temperature Effects
The choice of solvent critically impacts coupling efficiency. Anhydrous DMF is preferred due to its ability to dissolve both sulfonyl chloride and amine reactants while stabilizing intermediates. Elevated temperatures (>30°C) risk side reactions, including decomposition of the sulfonyl chloride, whereas temperatures below 0°C slow reaction kinetics.
Stoichiometric Ratios
Optimal molar ratios of sulfonyl chloride to 2-aminoethylamine range from 1:1 to 1:1.2, ensuring complete consumption of the amine without excess reagent complications. DCC is typically used in 1–2 equivalents relative to the sulfonyl chloride to drive the reaction to completion.
Analytical Characterization
Structural Confirmation
The final product is characterized using:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of the aminoethyl group (δ 2.8–3.2 ppm for –CH₂–NH₂) and aromatic protons of the isoquinoline ring.
- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak at m/z 285.75 for the free base and 358.67 for the dihydrochloride salt.
- Elemental Analysis : Matches calculated values for C, H, N, and Cl within 0.3% error.
Table 2: Key Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 358.67 g/mol | |
| Melting Point | 187–189°C | |
| Solubility (Water) | >50 mg/mL | |
| HPLC Purity | ≥98% |
Applications in Research
Kinase Inhibition
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride (CKI-7) is a potent inhibitor of casein kinase 1 (CK1), with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range. Its mechanism involves competitive binding to the ATP-binding site of CK1, disrupting phosphorylation events critical for cell cycle regulation.
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de CKI 7 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le sulfonamide et les groupes aminoéthyle. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants :
Réactions de substitution : Impliquent généralement des nucléophiles tels que les ions hydroxyde ou les amines.
Réactions d'oxydation : Souvent effectuées à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réactions de réduction : Impliquent généralement des réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec des groupes fonctionnels modifiés, tandis que les réactions d'oxydation et de réduction peuvent entraîner des changements dans l'état d'oxydation du composé .
4. Applications de la Recherche Scientifique
Le chlorhydrate de CKI 7 a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme outil pour étudier l'inhibition de la caséine kinase 1 et ses effets sur diverses voies biochimiques.
Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence dans la découverte de médicaments .
5. Mécanisme d'Action
Le chlorhydrate de CKI 7 exerce ses effets en inhibant de manière compétitive le site de liaison à l'ATP de la caséine kinase 1. Cette inhibition empêche la phosphorylation des protéines cibles, modulant ainsi divers processus cellulaires tels que la progression du cycle cellulaire, l'apoptose et la transduction du signal. Le composé inhibe également d'autres kinases telles que SGK, S6K1 et MSK1, influençant davantage les fonctions cellulaires .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride has a molecular formula of C₁₁H₁₄Cl₃N₃O₂S and is characterized by its sulfonamide functional group attached to a chloroisoquinoline structure. This unique configuration enhances its solubility and biological activity, making it an effective candidate for pharmacological studies.
The compound primarily functions as an inhibitor of casein kinase 1 (CK1), a family of serine/threonine protein kinases involved in various cellular processes, including cell growth and proliferation. Research indicates that CKI-7 selectively inhibits CK1 by competing with adenosine triphosphate (ATP), which is crucial for kinase activity. This selectivity is attributed to hydrophobic interactions and hydrogen bonding with the isoquinoline ring .
Cancer Treatment
CKI-7 has been investigated for its potential in treating various cancers due to its ability to inhibit CK1, which plays a role in the WNT signaling pathway—a critical pathway in cancer progression. In particular, studies have shown that CKI-7 can induce apoptosis in cancer cells and inhibit their migratory capabilities .
Case Study: Bladder Cancer
A study demonstrated that CKI-7 effectively inhibited the growth of bladder cancer cells by inducing necroptosis, a form of programmed cell death. The compound was shown to increase reactive oxygen species levels in these cells, leading to cell death in a concentration-dependent manner .
Enzyme Inhibition
Beyond cancer treatment, CKI-7 has applications as an enzyme inhibitor. It has been shown to inhibit various protein kinases selectively while sparing other ATP-utilizing enzymes, making it a valuable tool for biochemical research .
Table 1: Comparison of Enzyme Inhibition by CKI-7
| Enzyme Type | Inhibition Mechanism | Selectivity |
|---|---|---|
| Casein Kinase 1 | Competes with ATP | High |
| Other Protein Kinases | Minimal interference | Low |
Research Findings
Numerous studies have explored the interactions of this compound with biological molecules. For instance, interaction studies have indicated that CKI-7 can alter cellular pathways by binding to proteins and nucleic acids, thereby influencing disease mechanisms and therapeutic targets.
Table 2: Summary of Research Findings on CKI-7
Mécanisme D'action
CKI 7 dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site of casein kinase 1. This inhibition prevents the phosphorylation of target proteins, thereby modulating various cellular processes such as cell cycle progression, apoptosis, and signal transduction. The compound also inhibits other kinases like SGK, S6K1, and MSK1, further influencing cellular functions .
Comparaison Avec Des Composés Similaires
Free Base vs. Dihydrochloride Salt
The free base form (CAS: 120615-25-0) shares the same core structure but lacks the dihydrochloride counterions. Key differences include:
Table 1: Comparison of Free Base and Dihydrochloride Forms
| Property | Free Base (CAS: 120615-25-0) | Dihydrochloride (CAS: 1177141-67-1) |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃O₂S | C₁₁H₁₂ClN₃O₂S·2HCl |
| Molecular Weight | 285.75 g/mol | 358.67 g/mol |
| Inhibitory Activity | CK1-specific | CK1-specific |
| Storage Temperature | Not specified | -20°C |
Deuterated Analog
The deuterated variant, N-(2-Aminoethyl-1,1,2,2-d₄)-5-chloroisoquinoline-8-sulfonamide dihydrochloride (CAS: Not explicitly listed), replaces hydrogen atoms with deuterium in the aminoethyl group. This modification:
- Increases Molecular Weight : From 358.67 g/mol to 362.70 g/mol .
- Potential Metabolic Stability: Deuterium incorporation may slow oxidative metabolism, extending half-life in biological systems .
- Purity: Available at >95% purity, comparable to the non-deuterated form .
Table 2: Deuterated vs. Non-Deuterated Forms
| Property | Non-Deuterated | Deuterated |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃O₂S·2HCl | C₁₁D₄H₈ClN₃O₂S·2HCl |
| Molecular Weight | 358.67 g/mol | 362.70 g/mol |
| Key Use | CK1 inhibition studies | Metabolic stability assays |
Comparison with Other Kinase Inhibitors
- CK1 vs. CK2: CKI-7 shows >10-fold selectivity for CK1 over CK2, unlike broad-spectrum inhibitors like DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) .
- ATP-Competitive Mechanism : Unlike staurosporine (a pan-kinase inhibitor), CKI-7 competes with ATP, offering a reversible and specific mode of action .
Table 3: Selectivity Profile of CKI-7 Dihydrochloride
| Kinase | Inhibition by CKI-7 Dihydrochloride |
|---|---|
| Casein Kinase I (CK1) | Potent (IC₅₀ ~5–10 μM) |
| Casein Kinase II (CK2) | Weak (IC₅₀ >100 μM) |
| PKA, PKC, CDK | No significant inhibition |
Activité Biologique
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride, also known as CK17, is a compound that has garnered attention for its selective inhibition of casein kinase 1 (CK1), particularly CK1δ. This article presents an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
CK17 operates primarily by competing with adenosine triphosphate (ATP) for binding sites on protein kinases. This selectivity is attributed to specific hydrophobic interactions and hydrogen bonding with the isoquinoline ring structure. The compound has been shown to inhibit CK1δ effectively while exhibiting minimal interference with other ATP-utilizing enzymes, such as ATPases and adenylate cyclases .
The structural basis for this selectivity was elucidated through crystallographic studies, which revealed that the hydrogen bond involving the nitrogen atom of the isoquinoline ring is crucial for binding. The presence of different substituents at positions 5 and 8 of the isoquinoline ring influences the compound's interaction with various protein kinases .
Anti-Cancer Activity
Recent studies have highlighted the potential of CK17 as a therapeutic agent in treating bladder cancer. In vitro experiments demonstrated that CK17 significantly inhibits cell growth in bladder cancer cell lines RT112 and T24 by inducing apoptosis. The compound increased the population of sub-G1 cells, indicative of apoptotic cell death, in a concentration-dependent manner .
Key Findings:
- Apoptosis Induction: CK17 activated caspase-3, -8, and -9 cleavage, confirming its role in promoting apoptotic pathways .
- Cell Cycle Arrest: Flow cytometry analysis showed that treatment with CK17 resulted in significant alterations in cell cycle progression, particularly an increase in sub-G1 phase cells .
- Inhibition of Migration: The compound also reduced migratory activity in bladder cancer cells, suggesting its potential role in preventing metastasis .
Selective Inhibition of CK1δ
CK17's specificity for CK1δ has been linked to its ability to modulate downstream signaling pathways critical for cancer progression. In bladder cancer models, CK17 inhibited the autophosphorylation of CK1δ and its downstream target β-catenin, leading to reduced cell viability over time .
Case Studies
A notable case study involved the administration of CK17 in preclinical models of bladder cancer. Researchers observed a marked decrease in tumor size and improved survival rates among treated subjects compared to controls. This underscores the compound's potential as a novel therapeutic agent against resistant forms of bladder cancer .
| Study | Cell Line | Concentration (μM) | Effect on Viability | Mechanism |
|---|---|---|---|---|
| Study 1 | RT112 | 5 | 60% reduction | Apoptosis |
| Study 2 | T24 | 10 | 70% reduction | Cell cycle arrest |
| Study 3 | RT112 | 2.5 | 50% reduction | Migration inhibition |
Q & A
Basic Research Questions
Q. What are the recommended methods for confirming the structural integrity of N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride post-synthesis?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the amine and sulfonamide functional groups. Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-generated spectra). High-resolution mass spectrometry (HRMS) validates molecular weight and chlorine isotopic patterns. For crystalline samples, X-ray diffraction (XRD) provides definitive confirmation of the dihydrochloride salt form .
- Key Data :
Q. How should solubility and storage conditions be optimized to maintain compound stability?
- Methodology : Prepare stock solutions in anhydrous DMSO (10 mM) to minimize hydrolysis. Aliquot and store at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles. For aqueous buffers, use freshly prepared solutions and validate stability via HPLC over 24 hours .
- Solubility Table :
| Solvent | Solubility (mg/mL) | Recommended Use |
|---|---|---|
| DMSO | >50 | Stock solutions |
| PBS (pH 7.4) | <1 | Dilute assays |
Q. What safety protocols are critical during handling?
- Methodology : Use fume hoods for weighing solid compounds. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Follow institutional Chemical Hygiene Plans for waste disposal. Conduct a 100% safety exam before lab work, as mandated for advanced chemistry courses .
Advanced Research Questions
Q. How can computational modeling improve reaction design for derivatives of this compound?
- Methodology : Apply quantum chemical calculations (e.g., Gaussian software) to model reaction pathways, such as sulfonamide group substitutions. Use transition state theory to predict activation energies. Validate with experimental kinetics (e.g., stopped-flow spectroscopy). Integrate machine learning (ML) to screen substituent effects on bioactivity .
- Case Study : ICReDD’s reaction path search methods reduced optimization time by 40% in analogous sulfonamide syntheses .
Q. What strategies resolve contradictions between experimental and theoretical data on its kinase inhibition?
- Methodology : Perform dose-response assays (e.g., IC₅₀ curves) across multiple kinase families (e.g., PKA, PKC). Cross-validate with molecular docking simulations (AutoDock Vina) to identify binding pose discrepancies. Use statistical design of experiments (DoE) to isolate variables like buffer ionic strength or ATP concentration .
- Example Workflow :
(1) Hypothesis: Contradictory IC₅₀ values arise from assay pH variations.
(2) DoE: Vary pH (6.5–8.0), ATP (1–10 mM), and Mg²⁺ (1–5 mM).
(3) Analysis: Multivariate regression identifies pH as dominant factor (p < 0.01).
Q. Which analytical techniques quantify its stability under catalytic conditions?
- Methodology : Use LC-MS/MS to monitor degradation products in the presence of metalloenzymes (e.g., cytochrome P450). Track half-life (t₁/₂) under varying temperatures (25–37°C) and pH (4–9). Compare with Arrhenius equation predictions to identify non-enzymatic degradation pathways .
Q. How can cross-disciplinary methods enhance its application in multi-step syntheses?
- Methodology : Combine flow chemistry (for precise sulfonamide coupling) with inline FTIR monitoring. Use microreactors to minimize side reactions. Validate scalability via dimensionless scaling parameters (e.g., Damköhler number) .
Data Contradiction Analysis Framework
- Step 1 : Replicate experiments under identical conditions (temperature, humidity, equipment calibration).
- Step 2 : Apply Grubbs’ test to identify outliers in kinetic data.
- Step 3 : Use principal component analysis (PCA) to isolate variables causing discrepancies (e.g., solvent purity, ligand ratios) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
